molecular formula C16H20N8 B2717240 4,5-Dimethyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine CAS No. 2380087-82-9

4,5-Dimethyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine

Cat. No.: B2717240
CAS No.: 2380087-82-9
M. Wt: 324.392
InChI Key: FVABZZNUXYMYKL-UHFFFAOYSA-N
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Description

4,5-Dimethyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a triazolopyridazine core linked to a piperazine ring substituted with a dimethylpyrimidine moiety. The presence of these functional groups endows the compound with a range of biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.

    Introduction of the Piperazine Ring: The triazolopyridazine core is then reacted with piperazine derivatives, often in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Substitution with Dimethylpyrimidine: The final step involves the substitution of the piperazine ring with a dimethylpyrimidine moiety, which can be achieved through nucleophilic substitution reactions using appropriate pyrimidine halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as recrystallization and chromatography, and stringent control of reaction parameters to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Pyrimidine halides, EDCI, DCC, DMF (dimethylformamide).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potentially different biological activities.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds and can be used as a building block in combinatorial chemistry.

    Biology: It has shown promise in biological assays for its potential as an enzyme inhibitor, receptor modulator, and antimicrobial agent.

    Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an antiviral, anticancer, and anti-inflammatory agent.

    Industry: It can be utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting signal transduction pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

  • 6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine
  • 4-(7,7-Dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)morpholine

Uniqueness

Compared to similar compounds, 4,5-Dimethyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine stands out due to its unique combination of a triazolopyridazine core and a dimethylpyrimidine-substituted piperazine ring. This structural arrangement imparts distinct biological activities and chemical reactivity, making it a valuable compound for further research and development in various scientific and industrial fields.

Properties

IUPAC Name

6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N8/c1-11-12(2)17-10-18-16(11)23-8-6-22(7-9-23)15-5-4-14-20-19-13(3)24(14)21-15/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVABZZNUXYMYKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CCN(CC2)C3=NN4C(=NN=C4C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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